molecular formula C15H16F17NO4S B13412561 N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide CAS No. 68958-61-2

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide

Cat. No.: B13412561
CAS No.: 68958-61-2
M. Wt: 629.3 g/mol
InChI Key: KZSBXFKHBIBCNS-UHFFFAOYSA-N
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Description

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide is a complex organic compound known for its unique chemical properties. It belongs to the class of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms. These compounds are often used in various industrial applications due to their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide typically involves multiple steps The process begins with the preparation of the perfluorinated octane sulfonyl fluoride, which is then reacted with ethylamine to form the sulfonamide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, amines, and substituted sulfonamides

Scientific Research Applications

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry due to its stability and well-defined properties.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and cell membranes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of fluorinated surfactants, coatings, and other materials that require high chemical resistance and stability.

Mechanism of Action

The mechanism by which N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The fluorinated groups enhance its binding affinity to hydrophobic regions of proteins, potentially altering their function. The compound can also interact with cell membranes, affecting their permeability and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-ethylperfluorooctane sulfonamidoacetic acid
  • 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-[(1,1,2,2,3,3,4,4,4]

Uniqueness

Compared to similar compounds, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide stands out due to its unique combination of fluorinated groups and the 2-(2-methoxyethoxy)ethyl moiety. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased chemical stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

68958-61-2

Molecular Formula

C15H16F17NO4S

Molecular Weight

629.3 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide

InChI

InChI=1S/C15H16F17NO4S/c1-3-33(4-5-37-7-6-36-2)38(34,35)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3-7H2,1-2H3

InChI Key

KZSBXFKHBIBCNS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCOC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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